molecular formula C18H23N7 B2911946 N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE CAS No. 946218-94-6

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE

Cat. No.: B2911946
CAS No.: 946218-94-6
M. Wt: 337.431
InChI Key: OBWLBKFLJGROEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE is an organic compound with the molecular formula C20H26N6 This compound is known for its complex structure, which includes a pteridine ring system and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylamine with pteridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylamine: A precursor in the synthesis of the compound.

    Pteridine Derivatives: Compounds with similar ring structures.

    Dimethylamino Compounds: Molecules containing the dimethylamino group.

Uniqueness

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE stands out due to its unique combination of a pteridine ring and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-N-[3-(dimethylamino)propyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-13-5-7-14(8-6-13)22-17-15-16(20-11-10-19-15)23-18(24-17)21-9-4-12-25(2)3/h5-8,10-11H,4,9,12H2,1-3H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWLBKFLJGROEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.